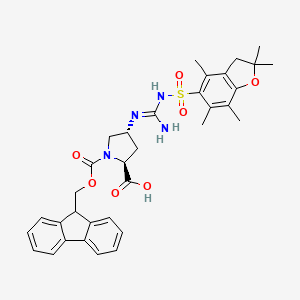

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C34H38N4O7S and a molecular weight of 646.76.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 646.76. Other physical and chemical properties like boiling point, melting point, and density weren’t available in the search results.Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profiles of pyrrolidin-2-one pharmacophore-based compounds, such as phenylpiracetam. Research has shown that the stereochemistry of these compounds directly influences their biological properties, including memory processes and cognitive function improvement. Methodologies for preparing enantiomerically pure versions of these compounds, demonstrating the importance of stereochemistry in drug design, have been explored (Veinberg et al., 2015).

Plant Defense Mechanisms

Studies on pyrroline-5-carboxylate (P5C) metabolism in plants have revealed its significant role in plant defense against pathogens. The synthesis of P5C in mitochondria is implicated in resistance mechanisms involving salicylic acid-dependent pathways and reactive oxygen species (ROS). These findings highlight the broader biological roles of pyrrolidine derivatives in both plant and human health contexts (Qamar et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibition of biocatalysts by carboxylic acids, including those derived from pyrrolidine, provides insights into microbial tolerance mechanisms. Understanding these effects is essential for developing strategies to enhance the robustness of microorganisms used in biotechnological applications, including the production of bio-renewable chemicals (Jarboe et al., 2013).

Drug Discovery and Pyrrolidine Scaffolds

Pyrrolidine rings serve as versatile scaffolds in drug discovery, contributing significantly to the pharmacophore space due to their sp^3-hybridization and non-planarity. The review by Petri et al. (2021) discusses the bioactive molecules characterized by pyrrolidine rings, emphasizing their importance in developing treatments for human diseases and highlighting the influence of stereochemistry on biological activity (Petri et al., 2021).

Multicomponent Reactions and Chromophore Synthesis

The Ugi four-component reaction, involving aldehydes, amines, carboxylic acids, and isocyanides, highlights the chemical versatility of compounds like "(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid." This reaction enables the synthesis of complex molecules in a single step, facilitating the creation of novel chromophores and functional materials with potential applications in fluorescent tagging and bioimaging (Rocha et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound wasn’t available in the search results, general safety measures for handling chemicals should always be followed. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using the compound only in well-ventilated areas .

Propriétés

IUPAC Name |

(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLBFKRSGGXJJF-PIKZIKFNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)